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Abstract

(R)-2-Methyl-1,4-butanediol (CAS No: 22644-28-6) is a valuable chiral building block,
indispensable for the asymmetric synthesis of complex molecules in the pharmaceutical,
agrochemical, and fragrance industries.[1] Its stereochemically defined structure, featuring a
primary and a secondary hydroxyl group along with a chiral center, makes it a critical synthon
for introducing specific three-dimensional arrangements in target molecules.[2] This guide
provides an in-depth technical overview for researchers, scientists, and drug development
professionals on the commercial landscape of (R)-2-Methyl-1,4-butanediol. It covers
reputable commercial suppliers, insights into its chemical synthesis that may influence quality,
and rigorous, step-by-step protocols for analytical quality control to ensure the identity, purity,
and enantiomeric integrity of the procured material.

Introduction to (R)-2-Methyl-1,4-butanediol

(R)-2-Methyl-1,4-butanediol is a chiral diol with the molecular formula CsH1202 and a
molecular weight of approximately 104.15 g/mol .[3] The presence of a stereocenter at the C2
position gives rise to two enantiomers: (R) and (S). The (R)-enantiomer, specifically, is a
colorless liquid utilized as a versatile intermediate.[1] Its utility stems from the differential
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reactivity of its two hydroxyl groups and the stereocontrol imparted by its chiral center, which is
fundamental in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs)
and other high-value specialty chemicals.[2] Given that biological activity is often enantiomer-
specific, sourcing this chiral diol with high enantiomeric purity is paramount for successful and
reproducible research and development outcomes.

Commercial Availability and Sourcing

A variety of chemical suppliers offer (R)-2-Methyl-1,4-butanediol, typically for research and
development purposes. Availability can range from small laboratory quantities (grams) to semi-
bulk quantities (kilograms). When selecting a supplier, researchers should prioritize vendors
that provide comprehensive documentation, including a Certificate of Analysis (CoA) detailing
purity (e.g., by GC or NMR) and enantiomeric excess (e.g., by chiral chromatography).

Table 1: Prominent Commercial Suppliers of (R)-2-Methyl-1,4-butanediol
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Supplier

CAS Number

Molecular
Formula

Molecular
Weight ( g/mol

)

Notes

Sigma-Aldrich
(Merck)

22644-28-6

CsH1202

104.15

Offers various
grades, often
with detailed
specifications
and analytical
data available
online. The
related (S)-
enantiomer is

also available.[4]

Santa Cruz

Biotechnology

22644-28-6

CsH1202

104.15

Provides
specialty
chemicals for
research use,
with lot-specific
data available on
their Certificate

of Analysis.[3]

ChemicalBook

22644-28-6

CsH1202

104.15

An online
platform that
aggregates
multiple suppliers
and provides
access to
analytical data
like TH NMR

spectra.[5]

Guidechem

22644-28-6

CsH1202

104.15

A chemical B2B
marketplace
listing various
international

suppliers and
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providing basic
physical property
data.[1]

Supplies building

blocks for
chemical
22644-28-6 (for synthesis and
BenchChem ) CsH1202 104.15 )
R-isomer) provides

information on
synthetic

pathways.[2]

Note: This list is not exhaustive, and availability may vary. Always verify product specifications
with the supplier before purchase.

Synthesis Insights and Potential Impurities

Understanding the synthetic origin of (R)-2-Methyl-1,4-butanediol is crucial for anticipating
potential impurities. Commercial production often relies on enantioselective methods to achieve
high optical purity.

A common strategy involves the asymmetric hydrogenation of prochiral precursors like itaconic
acid, a bio-based chemical.[2] This process uses chiral catalysts to favor the formation of the
desired (R)-enantiomer. However, incomplete stereoselectivity can lead to the presence of the
(S)-enantiomer as a minor impurity. Another prominent route is the stereoselective reduction of
a chiral lactone, such as (S)-3-methyl-y-butyrolactone, using powerful reducing agents like
lithium aluminum hydride (LiAIH4).[2]
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Synthetic Pathway Example

Prochiral Precursor Chiral Lactone Intermediate
(e.g., Itaconic Acid Derivative) ((S)-3-methyl-y-butyrolactone)
Asymmetric Hydrogenation Stereoselective Reduction
(Chiral Catalyst) (e.g., LiAIHa4)

Click to download full resolution via product page
Caption: Simplified synthetic routes to (R)-2-Methyl-1,4-butanediol.

Common process-related impurities may include:

(S)-2-Methyl-1,4-butanediol: The opposite enantiomer.

Residual Solvents: From reaction and purification steps (e.g., THF, diethyl ether).

Unreacted Starting Materials: Such as the precursor lactone.

Catalyst Residues: Trace metals from hydrogenation catalysts.

Quality Control and In-House Verification

While a supplier's CoA is a critical starting point, independent verification is a cornerstone of
scientific rigor, particularly in drug development where impurity profiles are strictly controlled.
The following workflow and protocols are recommended for in-house validation.
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In-House QC Workflow for (R)-2-Methyl-1,4-butanediol

Chiral HPLC Analysis
(Enantiomeric Excess, ee%)

Receive Chemical & Prepare Analytical GC-MS Analysis . 5 Pass
Review Supplier CoA 4’( Sample (Volatile Impurities & Purity) (I RE e i IRellz iy W

1H & 3C NMR Analysis
(Identity & Structural Purity)

Click to download full resolution via product page

Caption: A typical workflow for the quality control of incoming chiral reagents.

Protocol: Identity and Purity via *H NMR Spectroscopy

This protocol verifies the chemical structure and assesses for organic impurities.

o Sample Preparation: Accurately weigh 5-10 mg of (R)-2-Methyl-1,4-butanediol and dissolve
it in ~0.6 mL of a deuterated solvent (e.g., CDCls or D20) in a standard 5 mm NMR tube.

e Instrument Setup: Use a 400 MHz or higher spectrometer. Standard acquisition parameters
for a 1H spectrum are typically sufficient.

o Data Acquisition: Acquire the tH NMR spectrum.
o Data Analysis:

o Chemical Shifts (8): Compare the observed chemical shifts and splitting patterns with
reference spectra or predicted values.[5] Key expected signals include the methyl group
doublet, methylene protons, and hydroxyl protons (which may be broad or exchange with
D20).
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o Integration: The relative integration of the signals should correspond to the number of
protons in each environment. Impurity peaks can be identified and quantified relative to
the main compound's signals if a quantitative internal standard is used.

Protocol: Purity and Volatile Impurities via Gas
Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for separating and identifying volatile components, making it ideal for
assessing purity and detecting residual solvents.[6][7]

e Sample Preparation: Prepare a dilute solution of the diol (~1 mg/mL) in a high-purity volatile
solvent such as methanol or dichloromethane.

e GC Method:

o

Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

[¢]

Injector: Set to a temperature of ~250°C.

Oven Program: A typical temperature gradient would start at ~50°C, hold for 1-2 minutes,
then ramp at 10-20°C/min up to ~280°C.

[¢]

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

[¢]

e MS Method:
o lonization: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 35 to 350.

o Data Analysis:

o Purity: The purity is determined by the area percentage of the main peak in the total ion
chromatogram (TIC).

o Impurity Identification: The mass spectrum of any minor peak can be compared against a
library (e.g., NIST) to identify potential impurities like residual solvents or synthesis
byproducts.
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Protocol: Enantiomeric Purity via Chiral High-
Performance Liquid Chromatography (HPLC)

This is the most critical analysis to confirm the stereochemical integrity of the material. It
separates the (R) and (S) enantiomers, allowing for the calculation of enantiomeric excess
(ee%).[8][9]

o Sample Preparation: Prepare a solution of (R)-2-Methyl-1,4-butanediol at a concentration
of ~1 mg/mL in the mobile phase or a compatible solvent.

¢ HPLC Method:

o Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g.,
Chiralcel OD-H, Chiralpak AD-H) are often effective for separating chiral alcohols.

o Mobile Phase: Typically a normal-phase eluent such as a mixture of hexane and
isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline
separation of the enantiomers.

o Flow Rate: 0.5 - 1.0 mL/min.

o Detection: UV detector at a low wavelength (~210 nm) as the diol lacks a strong
chromophore, or a Refractive Index (RI) detector.

o Data Analysis:

[¢]

Run a sample of the racemic (R/S)-2-Methyl-1,4-butanediol to determine the retention
times of both enantiomers.

[¢]

Inject the (R)-enantiomer sample.

[¢]

Calculate the enantiomeric excess using the peak areas (A) of the R and S enantiomers:
ee% =[(A_R-A_S)/(A_R+A_S)] x 100

[¢]

A high-quality sample should exhibit an ee% of >98%.

Safe Handling, Storage, and Disposal
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Proper handling and storage are essential for maintaining chemical integrity and ensuring
laboratory safety.

» Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal
protective equipment (PPE), including safety glasses with side shields, chemical-resistant
gloves (e.g., nitrile), and a lab coat.[10][11] Avoid breathing vapors or mists.[10]

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents. The compound is hygroscopic and should be
protected from moisture.

o First Aid:

o

Skin Contact: Wash off with soap and plenty of water.[10]

[e]

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[10]

o

Inhalation: Move the person into fresh air.[10]

[¢]

Ingestion: Rinse mouth with water and do not induce vomiting.[10] In all cases of
significant exposure or if symptoms persist, seek immediate medical attention.

o Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Do not allow the chemical to enter drains.[10]

Conclusion

(R)-2-Methyl-1,4-butanediol is a high-value chiral intermediate critical to modern asymmetric
synthesis. For researchers in drug discovery and development, securing a reliable commercial
source is only the first step. A rigorous, in-house quality control program, incorporating NMR for
structural verification, GC-MS for purity analysis, and, most importantly, chiral HPLC for
confirming enantiomeric excess, is a non-negotiable component of good scientific practice. This
comprehensive approach ensures the integrity of starting materials, leading to more reliable,
reproducible, and ultimately successful research outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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